Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol
Overview
Description
Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol is a complex, synthetic, organic compound used mainly in the fields of pharmaceutical development and biochemical research . This chemical contains elements such as Carbon, Hydrogen, Oxygen, Sulfur, Bromine, and Fluorine .
Molecular Structure Analysis
The molecular formula of this compound is C15H10BrFOS . It has a molecular weight of 337.21 .Physical and Chemical Properties Analysis
This compound has a density of 1.597±0.06 g/cm3 . Its boiling point is 458.7±40.0°C at 760 mmHg . The compound is insoluble in water (4.0E-3 g/L at 25 ºC) .Scientific Research Applications
Polymer Solar Cells Enhancement
Research has demonstrated significant enhancements in polymer solar cell efficiency through the treatment with solvents such as methanol. Methanol treatment improves built-in voltage, decreases series resistance, and enhances charge transport and extraction while reducing charge recombination. This leads to a simultaneous enhancement in open-circuit voltage, short-circuit current, and fill factor in devices, showcasing its application in improving renewable energy technologies (Huiqiong Zhou et al., 2013).
Synthesis of Substituted Benzo[b]thiophenes
The synthesis of 2-substituted benzo[b]thiophenes through a palladium-catalyzed coupling reaction highlights its utility in creating compounds with potential applications as fluorescence quantum yield materials and cannabinoid receptor ligands. This demonstrates the versatility of benzo[b]thiophen derivatives in the development of novel materials with specific electronic or biological functions (Jingwen Chen et al., 2017).
Antimicrobial and Antiviral Activity
The synthesis and evaluation of benzimidazoles, including benzo[b]thiophen derivatives, for their antimicrobial and antiviral potential, although not directly related to Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol, indicate the broader interest in benzo[b]thiophene compounds for pharmaceutical applications. This underscores the potential of these derivatives in contributing to the development of new therapeutic agents (D. Sharma et al., 2009).
Fluorescence Quenching for Aniline Sensing
The study of thiophene substituted 1,3,4-oxadiazole derivatives, including benzo[b]thiophen-2-yl variants, as aniline sensors through fluorescence quenching methods demonstrates the application of benzo[b]thiophen derivatives in chemical sensing technologies. This highlights their potential in environmental monitoring and industrial process control (L. Naik et al., 2018).
Photostability and Spectroscopic Properties Enhancement
The fluorination of fluorophores, including benzo[b]thiophene derivatives, significantly enhances their photostability and improves spectroscopic properties. This process facilitates access to fluorinated compounds, which are crucial for developing advanced fluorescent markers and probes in biological imaging and diagnostics (Zachary R. Woydziak et al., 2012).
Safety and Hazards
This compound is classified as potentially hazardous. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Properties
IUPAC Name |
1-benzothiophen-2-yl-(5-bromo-2-fluorophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrFOS/c16-10-5-6-12(17)11(8-10)15(18)14-7-9-3-1-2-4-13(9)19-14/h1-8,15,18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUUJMMYEBTVSHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(C3=C(C=CC(=C3)Br)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrFOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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